molecular formula C20H20N2O5S B2823911 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 922661-49-2

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No. B2823911
CAS RN: 922661-49-2
M. Wt: 400.45
InChI Key: PRCWGOQNMLKBEI-UHFFFAOYSA-N
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Description

2-Aminothiazole derivatives are being investigated as potential anticancer agents . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .


Synthesis Analysis

While specific synthesis information for “N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dimethoxybenzamide” was not found, 2-aminothiazole derivatives have been synthesized for the development of novel anti-Parkinsonian agents .


Molecular Structure Analysis

The molecular structure of 2-aminothiazole derivatives has been studied, and they have been found to have broad pharmacological spectrum .


Chemical Reactions Analysis

One of the 2-aminothiazole derivatives, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, has been found to inhibit tubulin polymerization .

Scientific Research Applications

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a thiazole ring, have been found to inhibit clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are implicated in diseases like cancer and neurodegenerative disorders .

Mode of Action

It’s worth noting that compounds with a thiazole ring, like our compound of interest, are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic could potentially facilitate the interaction with its targets, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures have been found to affect various cellular processes, especially those related to alzheimer’s disease

Pharmacokinetics

A compound with a similar structure, js-38, has been studied in wistar rats, and it was found that its metabolic process consists of a series of acetylation and glucuronidation . These processes could potentially impact the bioavailability of the compound.

Result of Action

Compounds with similar structures have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that the solubility of compounds with a thiazole ring in various solvents could potentially influence their action and stability .

Future Directions

The development of 2-aminothiazole derivatives is a promising area in medicinal chemistry and drug discovery research . They are being investigated for their potential in decreasing drug resistance and reducing unpleasant side effects .

properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-24-12-8-9-13(17(10-12)26-3)15-11-28-20(21-15)22-19(23)14-6-5-7-16(25-2)18(14)27-4/h5-11H,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCWGOQNMLKBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide

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